Ethylbenzene

Description

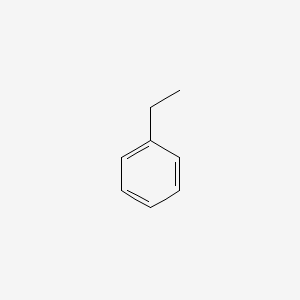

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27536-89-6 | |

| Record name | Benzene, ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27536-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020596 | |

| Record name | Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01% | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

100-41-4, 68908-88-3 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethyl-, benzylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068908883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylbenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-benzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5I45M5G0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, ethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DAAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Ethylbenzene and Its Precursors

Catalytic Alkylation Reactions for Ethylbenzene (B125841) Production

Heterogeneous Catalysis in this compound Synthesis

The shift from homogeneous catalysts, such as aluminum chloride (AlCl₃), to heterogeneous solid acid catalysts has been a major development in this compound production. This transition was driven by the need to overcome the significant drawbacks associated with homogeneous systems, including issues with catalyst separation, disposal of corrosive waste streams, and safety concerns. Solid acid catalysts, particularly zeolites, are non-corrosive, environmentally benign, and can be regenerated, making them highly advantageous for large-scale industrial processes.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them exceptionally effective catalysts for benzene (B151609) alkylation. The choice of zeolite and reaction phase (vapor or liquid) is critical in optimizing the process.

Vapor-Phase Alkylation: This process, often utilizing ZSM-5 zeolite, is typically operated at higher temperatures (350–450°C) and moderate pressures. ZSM-5 possesses a unique 10-membered ring channel system that imparts shape selectivity. This structural feature favors the formation of this compound and limits the production of larger polyalkylated byproducts, as the diffusion of these bulkier molecules within the zeolite pores is restricted. While highly effective, vapor-phase processes can be energy-intensive due to the high operating temperatures.

Liquid-Phase Alkylation: Liquid-phase processes have become increasingly prevalent, largely replacing the older vapor-phase technologies. These processes operate at lower temperatures (175–250°C) and higher pressures, sufficient to maintain the reactants in the liquid phase. Zeolites such as Y, Beta (BEA), and MCM-22 are commonly employed.

Zeolite Beta is recognized for its high activity due to its three-dimensional 12-ring channel system and strong acid sites.

Zeolite Y is another large-pore zeolite used in commercial processes.

MCM-22 has a unique structure with two independent pore systems, including 10-ring channels and larger 12-ring "supercages." This structure provides high selectivity towards this compound, even at low benzene-to-ethylene molar ratios, and demonstrates excellent stability.

Liquid-phase alkylation generally offers several advantages over its vapor-phase counterpart, including lower energy consumption, reduced formation of byproducts like xylenes (B1142099), and longer catalyst life.

The performance of these zeolites is influenced by their structural properties and reaction conditions, as detailed in the comparative table below.

Interactive Data Table: Performance of Zeolite Catalysts in this compound Synthesis

| Catalyst | Phase | Temperature (°C) | Benzene/Ethylene (B1197577) Molar Ratio | Ethylene Conversion (%) | This compound Selectivity (%) | Key Features & Findings |

|---|---|---|---|---|---|---|

| ZSM-5 | Vapor | 350 - 450 | 4:1 - 7:1 | > 99 | ~80 - 85 | Shape-selective 10-ring structure limits polyalkylation. High temperatures required. |

| Zeolite Y | Liquid | 175 - 315 | 3:1 - 10:1 | ~100 | ~92 | Used in early liquid-phase processes; operates at lower temperatures than vapor-phase. |

| Zeolite Beta | Liquid | ~200 | 4:1 | High | High | High catalytic activity due to 3D 12-ring pore structure and strong acidity. |

| MCM-22 | Liquid | ~200 | 2:1 | High | ~84 | Unique dual-pore system provides high selectivity and stability, even at low B/E ratios. |

Solid superacid catalysts represent a class of materials with acid strengths greater than that of 100% sulfuric acid. Their exceptional acidity allows them to catalyze alkylation reactions at lower temperatures with high efficiency, potentially leading to enhanced yields of this compound and improved selectivity by minimizing side reactions. Materials such as sulfated zirconia (SO₄²⁻/ZrO₂) and tungstated zirconia (WO₃/ZrO₂) have been investigated for benzene alkylation. These catalysts exhibit high activity; however, their commercial application has been limited by challenges related to rapid deactivation and the cost of synthesis and regeneration. Research continues to focus on improving the stability and robustness of solid superacids to make them viable for industrial-scale this compound production.

Research into new catalytic materials aims to overcome the limitations of conventional zeolites, primarily related to diffusion constraints imposed by their microporous structure. The development of hierarchical and mesoporous catalysts is a key area of focus.

Hierarchical Zeolites: These materials are designed to contain a combination of micropores and larger mesopores (2–50 nm) within a single catalyst particle. This bimodal pore structure significantly enhances mass transport. Reactants can quickly access the active sites located within the micropores via the interconnected mesopore network, and the bulkier product molecules can diffuse out more easily. This improved diffusion reduces the likelihood of secondary reactions, such as the further alkylation of this compound to dithis compound, thereby increasing selectivity for the desired product. Mesoporous zeolite single crystals have demonstrated both improved activity and higher selectivity compared to conventional zeolite catalysts in the alkylation of benzene with ethene.

Mesoporous Aluminosilicates: Materials like MCM-41 and SBA-15 feature highly ordered, uniform mesopores and large surface areas. By incorporating aluminum into their silica (B1680970) frameworks, these materials can be endowed with acidic properties suitable for catalyzing alkylation reactions. While their acidity is generally milder than that of zeolites, their large pores facilitate the diffusion of bulky molecules, which is advantageous for minimizing coke formation and deactivation. These materials have shown promise as catalysts for various alkylation reactions, offering a potential alternative to traditional microporous zeolites.

Homogeneous Catalysis in this compound Synthesis

Historically, the industrial production of this compound was dominated by homogeneous catalysis, primarily using Lewis acids like aluminum chloride (AlCl₃) and mineral acids such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). In these systems, the catalyst exists in the same phase as the reactants.

The mechanism involves the formation of a highly reactive electrophile. For example, when using AlCl₃ with an ethyl halide (e.g., ethyl chloride), the AlCl₃ abstracts the halide to form a carbocation. In processes using ethylene, a co-catalyst like hydrogen chloride (HCl) is used. The HCl protonates the ethylene, and the resulting ethyl carbocation is stabilized by the [AlCl₄]⁻ complex. This electrophilic species then attacks the benzene ring in a classic Friedel-Crafts alkylation reaction.

Despite their high activity, homogeneous catalysts suffer from several significant disadvantages that have led to their widespread replacement by heterogeneous systems. These drawbacks include:

Corrosivity: The acidic catalysts are highly corrosive, necessitating expensive materials for reactor construction.

Separation and Disposal: Separating the catalyst from the product stream is difficult and energy-intensive. The process generates large quantities of acidic and often toxic sludge, creating significant environmental and disposal challenges.

Catalyst Consumption: The catalyst is consumed during the reaction and cannot be easily regenerated, adding to operational costs.

Due to these environmental, safety, and economic concerns, homogeneous catalysis for this compound production is now largely considered an obsolete technology in large-scale manufacturing.

Non-Conventional Routes and Emerging Technologies in this compound Synthesis

Emerging technologies are exploring novel catalytic pathways and raw materials to produce this compound, aiming for processes that are more economical and environmentally friendly than the traditional two-step method involving ethane (B1197151) dehydrogenation followed by benzene-ethylene alkylation. acs.orgacs.org

A significant advancement is the development of a one-step process for this compound synthesis directly from ethane and benzene. acs.org This method circumvents the high energy consumption and process complexities associated with the conventional two-step reaction. acs.orgacs.org The process integrates two key reactions on a bifunctional catalyst: the dehydrogenation of ethane to ethylene on metal active sites and the subsequent alkylation of benzene with the in situ-formed ethylene on acid active sites. acs.orgcore.ac.uk

Research has focused on developing efficient dual-active center catalysts. One such catalytic model is PtZnPr/ZSM-5, where platinum (Pt) serves as the metallic dehydrogenation center, and the zeolite ZSM-5 provides the acid sites for alkylation. acs.orgfigshare.com The addition of zinc (Zn) and praseodymium (Pr) as auxiliaries enhances the dispersion of the metals, reduces the formation of coke precursors, and modifies the acidity of the zeolite, leading to a significantly extended catalyst lifetime. acs.orgfigshare.com On the PtZnPr/ZSM-5 catalyst, a benzene conversion of nearly 17% has been achieved, with a catalyst life over 6.5 times longer than that of a standard Pt/ZSM-5 catalyst. acs.org Another study using a 1.5Pt/HZSM-5 catalyst demonstrated long-term stability over 22 hours with a high this compound selectivity of 42%. researchgate.net

| Catalyst | Key Features | Achieved Benzene Conversion | This compound Selectivity | Notable Outcomes | Reference |

|---|---|---|---|---|---|

| PtZnPr/ZSM-5 | Dual-active center with Pt for dehydrogenation and ZSM-5 for alkylation. Zn and Pr act as promoters. | ~17% | Not specified | Catalyst life improved by over 6.5 times compared to Pt/ZSM-5. | acs.org |

| 1.5Pt/HZSM-5 | Bifunctional catalyst with Pt sites for dehydrogenation and Brønsted acid sites for alkylation. | Not specified | 42% | Demonstrated long-term stability over 22 hours. | researchgate.net |

Another innovative approach is the direct, one-step production of this compound from synthesis gas (syngas) and benzene. acs.org This route is significant as it utilizes syngas, a readily available and potentially low-cost feedstock, as an alternative alkylating agent to pure ethylene. acs.orgacs.org The process integrates syngas conversion to ethylene with the alkylation of benzene in a single reactor, which shortens the reaction path and reduces energy consumption. acs.org

A successful strategy employs a three-bed catalytic system connected in series within a single reactor. acs.orgacs.org

First Bed (ZnAl₂O₄/SAPO-34): Syngas is first converted into methanol (B129727) and dimethyl ether (DME) on ZnAl₂O₄. These intermediates are then converted to low-carbon olefins on SAPO-34. acs.org

Second Bed (SAPO-34): This layer continues the conversion of any remaining methanol or DME into olefins. acs.org

Third Bed (ZSM-5): The ethylene produced in the previous stages reacts with benzene via alkylation on the ZSM-5 catalyst to form this compound. acs.org

The selectivity towards this compound is highly dependent on the properties of the ZSM-5 catalyst, particularly its Brønsted acid site density. acs.org An optimal density is crucial, as excessive acidity can lead to the undesirable isomerization of this compound into xylene. acs.org Research has shown that with a Brønsted acid site density of 0.7 mmol/g, an this compound selectivity as high as 87% can be achieved, with the byproduct xylene being limited to just 0.3%. acs.org This catalytic system has demonstrated stability with no deactivation observed after 100 hours of operation. acs.orgacs.org

The conversion of biomass and plastic waste into valuable chemicals, known as valorization, represents a promising avenue for sustainable this compound production.

Lignin (B12514952) Valorization: Lignin, an abundant aromatic biopolymer, can be converted into this compound through a multi-step catalytic process. rsc.orgrsc.org One reported method involves a two-step route:

Hydrodeoxygenation (HDO): Corncob lignin is first treated over a Nickel/Silicalite-1 (Ni/S-1) catalyst at 300 °C and 6 MPa of H₂. This step breaks down the complex lignin structure, yielding ethylcyclohexane (B155913) with a selectivity of 42%. rsc.orgrsc.org

Dehydrogenation: The resulting ethylcyclohexane is separated and then dehydrogenated over a Pt–Sn/Al₂O₃ catalyst at 500 °C. This final step produces this compound with a high yield of 99.3%. rsc.orgrsc.org

Waste Plastic (Polystyrene) Valorization: Polystyrene (PS), a major component of plastic waste, can be chemically recycled to produce this compound. osti.govupenn.edu Catalytic fast pyrolysis is one effective method, where waste PS is vaporized and catalytically converted over a catalyst like ultra-stable Y (USY) zeolite. osti.gov This process can yield a 54-fold increase in this compound production compared to the pyrolysis of other plastics like polycarbonate. osti.gov

Another approach involves thermal pyrolysis to break down the polystyrene into a styrene-rich liquid, followed by hydrogenation and distillation to yield this compound with up to 90% purity. technologynetworks.com A life-cycle analysis of this method indicated a 50% to 60% reduction in carbon emissions compared to producing this compound from crude oil. technologynetworks.com

| Feedstock | Process | Catalyst(s) | Key Intermediate | Product Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Lignin | Two-step: Hydrodeoxygenation followed by Dehydrogenation | 1. Ni/S-1 2. Pt–Sn/Al₂O₃ | Ethylcyclohexane | 99.3% yield of this compound from ethylcyclohexane. | rsc.orgrsc.org |

| Polystyrene | Catalytic Fast Pyrolysis | Ultra-stable Y (USY) zeolites | Not applicable (direct conversion) | Significantly higher this compound production compared to other plastics. | osti.gov |

| Polystyrene | Thermal Pyrolysis, Hydrogenation, and Distillation | Not specified | Styrene-rich liquid | 90% pure this compound. | technologynetworks.com |

Process Intensification and Reactor Engineering in this compound Manufacturing

Process intensification aims to develop smaller, more energy-efficient, and safer manufacturing technologies. In this compound production, this is being achieved through advanced reactor designs that integrate reaction and separation steps.

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. For the liquid-phase alkylation of benzene with ethylene, an RD column can be used where the catalyst is packed within the distillation column. acs.orgdatapdf.com

In this setup, reactants are fed into the column, and as the reaction proceeds, the products are continuously separated based on their boiling points. The heat generated by the exothermic alkylation reaction is efficiently removed by the evaporation of the liquid phase, allowing for better temperature control. acs.orgdatapdf.com A key advantage is that the liquid molar fraction of ethylene within the catalyst bed is kept very low (around 0.0003–0.001), which significantly suppresses coke formation and catalyst deactivation. acs.org This allows for the use of lower benzene-to-ethylene feed ratios (1.5–2.0) while still achieving full ethylene conversion and high selectivity towards this compound (>99.7%). acs.orgresearchgate.net The result is a longer catalyst life and a simplified downstream separation process, as byproducts like xylene and toluene (B28343) are often not produced. acs.orgdatapdf.com

Membrane reactors integrate a chemical reaction with a membrane-based separation process within a single vessel. While much of the research focuses on the dehydrogenation of this compound to styrene (B11656), the principles can be applied to enhance other thermodynamically limited reactions. researchgate.net In such a reactor, one of the products can be selectively removed through the membrane as it is formed, which shifts the reaction equilibrium towards the product side, thereby increasing the conversion of reactants beyond what is achievable in a conventional fixed-bed reactor. researchgate.net

For instance, in the dehydrogenation of this compound, a microporous membrane can be used to continuously remove hydrogen, leading to a significant improvement in this compound conversion and styrene yield. researchgate.net Modeling studies have predicted that this compound conversion could be increased from ~39% in a simple fixed-bed reactor to ~85% in a catalytic membrane reactor configuration. researchgate.net This concept of in situ product removal to overcome equilibrium limitations is a powerful tool for process intensification in the manufacturing of this compound and related chemicals.

Chemical Reactivity and Transformation Pathways of Ethylbenzene

Catalytic Dehydrogenation of Ethylbenzene (B125841) to Styrene (B11656) Monomer

The industrial production of styrene relies heavily on the catalytic dehydrogenation of this compound. This process, while well-established, involves complex reaction networks and faces challenges related to equilibrium limitations, catalyst deactivation, and byproduct formation.

A variety of catalysts have been developed and employed to enhance the efficiency and selectivity of this compound dehydrogenation.

Chromia-Alumina (CrOx/Al2O3) Catalysts: Chromia supported on alumina (B75360) (CrOx/Al2O3) is another widely studied and utilized catalytic system for this compound dehydrogenation whiterose.ac.ukresearchgate.netrsc.orgrsc.orgwhiterose.ac.uk. The catalytic activity of these materials is critically dependent on the reduction of chromium from its initial Cr(VI) state to the catalytically active Cr(III) state whiterose.ac.ukresearchgate.netrsc.orgrsc.orgwhiterose.ac.uk. This reduction can be facilitated by this compound itself or by concurrent side reactions. Research has demonstrated that controlled coke deposition on CrOx/Al2O3 catalysts can be advantageous. Pre-treatment or "pre-coking" with aromatic compounds like benzene (B151609) has been shown to enhance dehydrogenation activity and styrene selectivity by deactivating undesirable acid sites and promoting the reduction of chromium species rsc.org. Ethylene (B1197577) is identified as a primary precursor for coke formation during this compound dehydrogenation over these catalysts rsc.org. Studies employing these catalysts have been conducted across a temperature range of 500 °C to 700 °C whiterose.ac.ukresearchgate.netrsc.orgwhiterose.ac.uk, with modified catalysts, such as ceria-promoted CrOx/Al2O3, exhibiting enhanced activity at lower temperatures researchgate.net.

Platinum-based Catalysts (Pt/SiO2): While platinum-based catalysts are generally recognized for their high activity in dehydrogenation reactions, specific detailed research findings on Pt/SiO2 for industrial this compound dehydrogenation to styrene are less extensively documented in the provided literature compared to iron or chromia-alumina systems. Platinum catalysts can be highly effective but may also promote cracking and coke formation, necessitating careful optimization of the support material and promotional additives. Their application might be explored in specialized catalytic systems or in conjunction with other functionalities, such as hydrogen removal in membrane reactors core.ac.uk.

The dehydrogenation of this compound to styrene is an endothermic and reversible reaction: C₆H₅CH₂CH₃ ⇌ C₆H₅CH=CH₂ + H₂ This equilibrium limitation means that higher temperatures and lower pressures favor increased styrene yields tandfonline.comnih.govpsu.edu. Industrial processes typically operate within a temperature range of 550-650 °C nih.gov.

Kinetic modeling is essential for reactor design and process optimization. Various kinetic models, often employing Langmuir-Hinshelwood or Hougen-Watson formalisms, have been developed to describe the intricate reaction network core.ac.ukacs.orgacs.org. These models account for the rates of dehydrogenation, cracking, and other side reactions, as well as adsorption and desorption phenomena on the catalyst surface. For instance, a two-dimensional coupled reaction kinetics and reactor model has been developed to accurately predict product yields and optimize operating conditions acs.org.

Side reactions and coke formation are critical factors influencing the efficiency and longevity of this compound dehydrogenation catalysts.

Key Side Reactions:

Steam Reforming and RWGS: These reactions, particularly when coupled with dehydrogenation, can alter the reaction pathway and catalyst surface chemistry. The presence of CO₂ generated from chromium reduction and coke gasification can facilitate a partially oxidative dehydrogenation, thereby enhancing styrene selectivity through coupling with the RWGS reaction researchgate.netwhiterose.ac.ukresearchgate.netrsc.orgwhiterose.ac.uk.

Coke Formation and Catalyst Deactivation: Coke deposition on the catalyst surface is a major cause of deactivation, occurring by blocking active sites and altering catalyst properties imamu.edu.sawhiterose.ac.ukresearchgate.netrsc.orgrsc.orgpsu.eduacs.orgresearchgate.netuwo.ca. Coke formation is often linked to cracking reactions and is sensitive to reaction temperature and feed composition. Strategies to mitigate coke formation include the use of steam as a diluent tandfonline.comimamu.edu.sa and the optimization of reaction conditions. Notably, the strategic deposition of coke, such as through pre-coking with benzene, can sometimes improve catalyst performance by selectively deactivating acid sites and promoting the reduction of active metal species rsc.org.

Multi-Stage Spherical Reactors: Multi-stage reactor designs, often employing spherical reactors packed with catalyst between concentric shells, offer advantages such as reduced pressure drop and improved heat management. Modeling and optimization studies suggest that these configurations can significantly enhance styrene production and yield compared to conventional designs bme.huresearchgate.netbme.hugoogle.com. For example, simulations of a triple-reactor system indicated an increase in conversion efficiency from 96% to 99.9% bcrec.id.

Membrane Reactors: Membrane reactors (MRs) integrate reaction and separation processes. By selectively removing the hydrogen produced during dehydrogenation through a membrane, the reaction equilibrium is shifted towards styrene formation, thereby increasing conversion and yield nih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.net. For instance, studies using palladium-silver (Pd-Ag) membrane reactors with iron oxide catalysts have demonstrated higher this compound conversions compared to conventional packed-bed reactors researchgate.netresearchgate.net. Reported improvements in this compound conversion can be around 15% tandfonline.com, with specific examples showing 74.8% conversion in a membrane reactor versus 67.5% in a fixed-bed reactor at 610 °C researchgate.net. This technology can lead to substantial increases in styrene yield, with simulations suggesting potential yield increases of up to 40.98% nih.gov.

Oxidation Chemistry of this compound

This compound can also undergo selective oxidation reactions to produce valuable oxygenated organic compounds.

The selective catalytic oxidation of this compound is a route to produce compounds such as acetophenone (B1666503), benzaldehyde (B42025), 1-phenylethanol (B42297), and benzoic acid nih.govmdpi.comresearchgate.netresearchgate.netnanochemres.orgacs.org. Acetophenone is often the most sought-after product due to its applications in pharmaceuticals, fragrances, and resins nih.govresearchgate.netacs.org. These reactions typically employ oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or molecular oxygen (O₂), with the choice of catalyst and reaction conditions being critical for achieving high selectivity nih.govmdpi.comresearchgate.netacs.org.

Catalyst Systems for Selective Oxidation:

Gold-based Catalysts: Gold nanoparticles supported on zinc oxide (Au/ZnO) have demonstrated high selectivity towards acetophenone in the oxidation of this compound using TBHP nih.gov.

Cobalt-based Catalysts: Encapsulated cobalt nanoparticles on carbon nanotubes (Co@C/CNTs) have shown high catalytic performance for the liquid-phase oxidation of this compound with O₂, yielding acetophenone with good conversion and selectivity researchgate.net. Other cobalt-containing systems, such as Ce₀.₉Co₀.₁O₂, have also shown promise researchgate.net.

Copper-based Catalysts: Heterogeneous catalysts involving copper, such as Fe₃O₄@SiO₂/CPTMS/[Cu(tyr)₂]n, have been utilized with H₂O₂ for the selective oxidation of this compound, often showing higher selectivity for acetophenone over benzaldehyde nanochemres.org.

Other Systems: Heteropolytungstates, particularly Co₁.₅PW₁₂O₄₀ supported on activated carbon, have proven effective in the side-chain oxidation of this compound, yielding acetophenone as the primary product researchgate.net. Oxidative dehydrogenation (ODH) using mixtures of CO₂ and O₂ over K/CeO₂ catalysts has also achieved significant this compound conversion and styrene selectivity under milder temperature conditions mdpi.com.

Data Tables

Table 1: Performance of Key Catalysts in this compound Dehydrogenation

| Catalyst System | Key Promoter/Support | Typical Reaction Conditions | This compound Conversion (%) | Styrene Selectivity (%) | Reference(s) |

| K-promoted Iron Oxide | K₂O | ~620°C, Steam/EB ratio ~15:1, atmospheric pressure imamu.edu.sacore.ac.uk | ~64% (overall, 2-stage) | Not specified | imamu.edu.sacore.ac.uk |

| CrOx/Al₂O₃ | Al₂O₃ | 500-700°C whiterose.ac.ukresearchgate.netrsc.orgwhiterose.ac.uk | Varies | Varies | whiterose.ac.ukresearchgate.netrsc.orgwhiterose.ac.uk |

| 5% Ce/20% Cr/Al₂O₃ | Ce, Cr₂O₃/Al₂O₃ | 500°C researchgate.net | Not specified | Not specified | researchgate.net |

| Fe-K-Ce-Mo mixed oxide | K, Ce, Mo | Not specified | Not specified | Not specified | researchgate.net |

Table 2: Comparison of Reactor Configurations for this compound Dehydrogenation

| Reactor Configuration | Enhancement in Conversion/Yield | Typical Conditions | Reference(s) |

| Membrane Reactor | ~15% increase in EB conversion | 600-640°C, Pd-Ag membrane tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Membrane Reactor | 74.8% EB conversion | 610°C, Silicalite-1 membrane, Fe₂O₃ catalyst | researchgate.net |

| Fixed-Bed Reactor | 67.5% EB conversion | 610°C, Fe₂O₃ catalyst (for comparison) | researchgate.net |

| Membrane Reactor | ~40.98% increase in styrene yield | (Simulation results) | nih.gov |

| Multi-Stage Reactor | 96% to 99.9% conversion | (Aspen HYSYS simulation, triple reactor system) | bcrec.id |

Table 3: Selective Oxidation of this compound

| Catalyst System | Oxidant | Typical Reaction Conditions | Major Product(s) | Selectivity to Major Product (%) | Reference(s) |

| Au/ZnO | TBHP | 100°C, 24 h, Acetonitrile (B52724) | Acetophenone | High | nih.gov |

| Co@C/CNTs | O₂ | Liquid phase | Acetophenone | Good | researchgate.net |

| Fe₃O₄@SiO₂/CPTMS/[Cu(tyr)₂]n | H₂O₂ | Not specified | Acetophenone | Higher than Benzaldehyde | nanochemres.org |

| K/CeO₂ | CO₂-O₂ | 500°C, 5.0 h⁻¹ space velocity, CO₂:O₂ = 1:4 molar ratio | Styrene | 97.5% | mdpi.com |

Environmental Geochemistry and Atmospheric Chemistry of Ethylbenzene

Atmospheric Transport and Dispersion Modeling of Ethylbenzene (B125841)

This compound's journey through the atmosphere is primarily governed by its volatility, which allows it to readily move from soil and water into the air, where it exists predominantly as a vapor. This characteristic is a key factor in its atmospheric transport and dispersion. Models simulating the movement of airborne pollutants are crucial for understanding the extent of this compound's impact on air quality.

Atmospheric dispersion models are mathematical tools that simulate how pollutants like this compound disperse in the atmosphere. These models incorporate various data inputs, including meteorological conditions (such as wind speed and direction, atmospheric turbulence, and ambient air temperature), the characteristics of the emission source, and the topography of the area. The goal is to estimate the downwind concentration of the pollutant.

Several types of atmospheric dispersion models exist, ranging from simple screening models to more complex and data-intensive regulatory models. For instance, the Industrial Source Complex (ISCLT) model has been used to estimate the annual average concentrations of benzene (B151609), a related compound, in the vicinity of industrial plants. Such models are vital for assessing compliance with air quality standards and for developing effective emission control strategies.

The atmospheric lifetime of this compound is relatively short, with a photooxidation half-life in the air reported to be between 0.5 hours and two days, and other estimates suggesting around three days. This degradation, primarily through reaction with hydroxyl radicals, limits the long-range atmospheric transport of this compound.

Specialized models like the HYbrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model are widely used for computing air parcel trajectories and complex transport and dispersion simulations. These models can track and forecast the movement of various airborne substances, including pollutants from industrial sources. Furthermore, models like the Community Multiscale Air Quality (CMAQ) model have been adapted to simulate the atmospheric fate and transport of volatile organic compounds such as benzene, providing insights into their spatial and temporal distribution.

The data table below summarizes key parameters relevant to the atmospheric transport of this compound.

| Parameter | Value/Description | Implication for Atmospheric Transport |

| Vapor Pressure | High | Promotes partitioning into the atmosphere. |

| Atmospheric Half-life | 0.5 hours to 3 days | Limits long-range transport due to degradation. |

| Primary Degradation Pathway | Reaction with hydroxyl radicals | A key factor in its atmospheric lifetime. |

| Dispersion Modeling Inputs | Wind speed, atmospheric stability, source emissions | Essential for predicting downwind concentrations. |

These modeling efforts are critical for regulatory agencies and researchers to predict air quality impacts and to formulate strategies to mitigate potential risks associated with this compound emissions.### 4.2. Photo-oxidation and Hydroxyl Radical Reactions of this compound in the Troposphere

In the troposphere, the primary fate of this compound is its degradation through photo-oxidation, a process initiated mainly by reactions with hydroxyl (OH) radicals. This chemical transformation is a key factor in determining the atmospheric lifetime of this compound and its contribution to the formation of secondary air pollutants.

The reaction between this compound and OH radicals is the principal removal mechanism for this compound from the atmosphere. This reaction is relatively rapid, leading to an estimated atmospheric half-life for this compound of approximately 1 to 3 days. The process begins with the OH radical either abstracting a hydrogen atom from the ethyl group or adding to the aromatic ring. Theoretical studies suggest that OH addition to the ortho position of the aromatic ring is the dominant initial reaction pathway.

Following the initial reaction with the OH radical, a series of complex chemical reactions ensue. The resulting this compound-OH adducts readily react with molecular oxygen (O₂) in the atmosphere. This leads to the formation of this compound peroxy radicals. These peroxy radicals are key intermediates that can undergo further reactions, including isomerization to form more stable epoxide radicals or reactions with other atmospheric constituents like nitrogen oxides (NOx).

The photo-oxidation of this compound contributes to the formation of various secondary pollutants. These products include ethyl-phenol, formed through hydrogen abstraction by O₂, and nitro-ethylbenzene, which is a predominant product in environments with high concentrations of NOx. Other potential products include 5-ethyl-6-oxo-2,4-hexadienal, furan, and ethyl-glyoxal, which can be formed from the subsequent reactions of peroxy radicals.

| Aspect | Description | Key Intermediates/Products |

| Primary Oxidant | Hydroxyl (OH) radical | - |

| Initial Reaction | OH addition to the aromatic ring or H-abstraction from the ethyl group | This compound-OH adducts |

| Subsequent Reactions | Reaction with O₂, isomerization, reaction with NOx | This compound peroxy radicals, epoxide radicals |

| Major Products | Ethyl-phenol, nitro-ethylbenzene | 5-ethyl-6-oxo-2,4-hexadienal, furan, ethyl-glyoxal |

| Atmospheric Half-life | Approximately 1 to 3 days | - |

Understanding the mechanisms and products of this compound photo-oxidation is crucial for accurately modeling air quality and assessing the environmental impact of this prevalent aromatic hydrocarbon.

Photo-oxidation and Hydroxyl Radical Reactions of this compound in the Troposphere